3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “3-chloro-N-(2-methoxyphenyl)benzamide”, includes 31 bonds in total: 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
A similar compound, “3-chloro-N-(4-methoxyphenyl)benzamide”, has a density of 1.3±0.1 g/cm3, boiling point of 330.0±27.0 C at 760 mmHg, refractive index of 1.627, and flash point of 153.4±23.7 C .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
The synthesis and evaluation of 1,3,4-oxadiazole derivatives, including compounds related to 3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have shown promising applications in anticancer research. A study by Salahuddin et al. (2014) explored the synthesis of 1,3,4-oxadiazole derivatives and their in vitro anticancer evaluation. One compound demonstrated significant activity against a breast cancer cell line, showcasing the potential of these compounds in anticancer therapies (Salahuddin et al., 2014).
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, similar in structure to 3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, has revealed significant nematocidal activities. Liu et al. (2022) synthesized such derivatives and evaluated their activity against Bursaphelenchus xylophilus. Some compounds showed high mortality rates, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
Antidiabetic Screening
A study on N-substituted dihydropyrimidine derivatives, which include structural motifs similar to 3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrated potential antidiabetic properties. Lalpara et al. (2021) synthesized and evaluated these compounds for their in vitro antidiabetic activity, highlighting the role of 1,3,4-oxadiazole derivatives in diabetes research (Lalpara et al., 2021).
Antiplasmodial Activities
The synthesis and testing of N-acylated furazan-3-amine derivatives, related in function to 3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have shown activity against strains of Plasmodium falciparum. Hermann et al. (2021) prepared new derivatives and tested them for their antiplasmodial activities, revealing structure-activity relationships and the significance of the acyl moiety in determining activity (Hermann et al., 2021).
Antimicrobial Activities
The antimicrobial potential of 1,3,4-oxadiazole derivatives has also been explored. Rai et al. (2009) synthesized a series of novel 1,3,4-oxadiazoles and evaluated their antibacterial activity, demonstrating that certain compounds exhibited significant activity against various bacterial strains. This research underscores the versatility of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Rai et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with proteins in the cytoskeleton of certain organisms .
Mode of Action
It is hypothesized that it may affect spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the organism’s cellular structure and function .
Biochemical Pathways
Based on its potential interaction with cytoskeletal proteins, it could influence various cellular processes, including cell division, motility, and shape maintenance .
Result of Action
Based on its hypothesized interaction with cytoskeletal proteins, it could potentially disrupt cellular processes, leading to changes in cell behavior .
Propriétés
IUPAC Name |
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOJPLBADCQNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.